molecular formula C15H10BrIN2OS B11461857 2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11461857
M. Wt: 473.1 g/mol
InChI Key: WGMGUGVNJFCYAL-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that contains bromine, iodine, and sulfur atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions with halogenated benzyl derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfur atom can be oxidized to sulfoxides or sulfones, and the oxadiazole ring can undergo reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens with the oxadiazole ring and sulfanyl group provides a distinct set of chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C15H10BrIN2OS

Molecular Weight

473.1 g/mol

IUPAC Name

2-(4-bromophenyl)-5-[(4-iodophenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H10BrIN2OS/c16-12-5-3-11(4-6-12)14-18-19-15(20-14)21-9-10-1-7-13(17)8-2-10/h1-8H,9H2

InChI Key

WGMGUGVNJFCYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Br)I

Origin of Product

United States

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